molecular formula C24H26ClN3O2 B14919003 N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide

Cat. No.: B14919003
M. Wt: 423.9 g/mol
InChI Key: XCOWJGPHCQKVJQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and various substituted benzodiazepines. The reaction conditions may involve:

    Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.

    Cyclization reactions: Employing catalysts such as Lewis acids.

    Purification steps: Including recrystallization and chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: For carrying out the condensation and cyclization reactions.

    Automated purification systems: To ensure high purity of the final product.

    Quality control measures: Including spectroscopy and chromatography to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce alcohols or amines.

    Substitution: Might result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: For studying its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: Such as GABA receptors in the central nervous system.

    Inhibition of enzymes: Affecting metabolic pathways.

    Modulation of signaling pathways: Influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: Known for its sedative and anxiolytic activities.

Uniqueness

N-(2-chlorophenyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other benzodiazepines.

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(6,9,9-trimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl)acetamide

InChI

InChI=1S/C24H26ClN3O2/c1-15-23-19(12-24(2,3)13-21(23)29)26-18-10-6-7-11-20(18)28(15)14-22(30)27-17-9-5-4-8-16(17)25/h4-11,15,26H,12-14H2,1-3H3,(H,27,30)

InChI Key

XCOWJGPHCQKVJQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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